molecular formula C11H13N3O2 B1421682 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1219827-81-2

5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1421682
CAS No.: 1219827-81-2
M. Wt: 219.24 g/mol
InChI Key: HAISZXPZRAGZIK-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxy-3,5-dimethylbenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound and its analogs can be investigated for their pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the methoxy and methyl groups, which can affect its reactivity and biological activity.

    5-(4-Chloro-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine: Contains a chloro group instead of a methoxy group, which can influence its chemical properties and interactions.

Uniqueness

The presence of the methoxy and methyl groups in 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine makes it unique compared to other oxadiazole derivatives. These groups can affect the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6-4-8(5-7(2)9(6)15-3)10-13-14-11(12)16-10/h4-5H,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAISZXPZRAGZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677741
Record name 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219827-81-2
Record name 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine

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